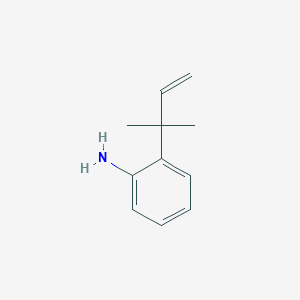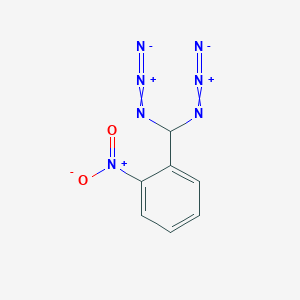
1-(Diazidomethyl)-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diazidomethyl)-2-nitrobenzene is an organic compound characterized by the presence of diazido and nitro functional groups attached to a benzene ring
Métodos De Preparación
The synthesis of 1-(Diazidomethyl)-2-nitrobenzene typically involves the introduction of azido groups to a benzene ring that already contains a nitro group. One common synthetic route includes the reaction of 2-nitrobenzyl chloride with sodium azide under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-(Diazidomethyl)-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azido groups can participate in nucleophilic substitution reactions, often leading to the formation of triazoles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Diazidomethyl)-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules, particularly in the formation of triazoles through click chemistry.
Biology: The compound can be used in bioconjugation techniques to label biomolecules.
Industry: Used in the production of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Diazidomethyl)-2-nitrobenzene involves its reactivity due to the presence of azido and nitro groups. The azido groups can undergo cycloaddition reactions, forming stable triazole rings. The nitro group can participate in redox reactions, influencing the compound’s overall reactivity. These functional groups interact with various molecular targets and pathways, depending on the specific application and reaction conditions.
Comparación Con Compuestos Similares
1-(Diazidomethyl)-2-nitrobenzene can be compared with other similar compounds such as:
2,4,6-Trinitrotoluene (TNT): Both compounds contain nitro groups, but TNT is more commonly known for its explosive properties.
1,3,5-Triazido-2,4,6-trinitrobenzene: This compound contains both azido and nitro groups, similar to this compound, but with a different substitution pattern.
2-Azido-1-nitrobenzene: A simpler compound with only one azido and one nitro group, used in similar types of reactions but with different reactivity profiles.
Propiedades
Número CAS |
92567-05-0 |
|---|---|
Fórmula molecular |
C7H5N7O2 |
Peso molecular |
219.16 g/mol |
Nombre IUPAC |
1-(diazidomethyl)-2-nitrobenzene |
InChI |
InChI=1S/C7H5N7O2/c8-12-10-7(11-13-9)5-3-1-2-4-6(5)14(15)16/h1-4,7H |
Clave InChI |
XAHBLXTXEPWVID-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(N=[N+]=[N-])N=[N+]=[N-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


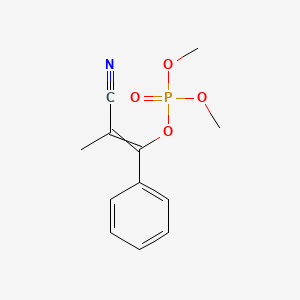
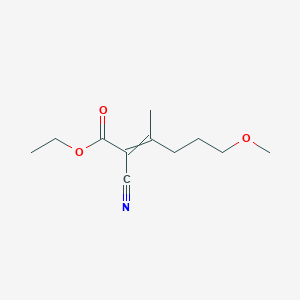
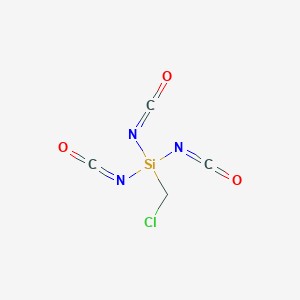
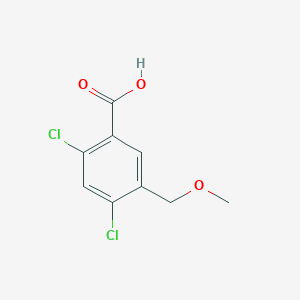
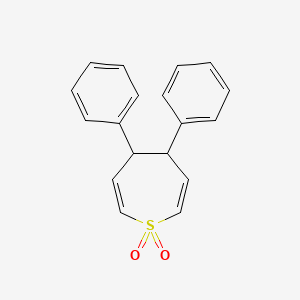
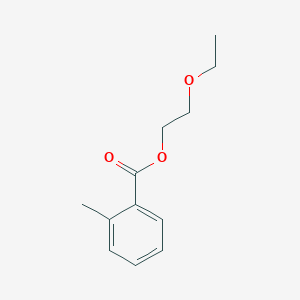
![[6-(hexylamino)-1,2,4,5-tetrazin-3-yl] 4-hexoxybenzoate](/img/structure/B14359407.png)
![1-[(2-Chloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14359410.png)
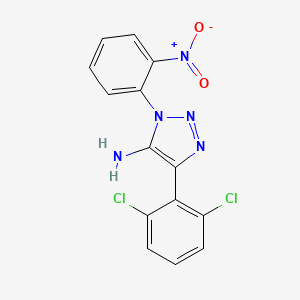
![N-[1-(1H-Imidazol-1-yl)-1-oxopropan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14359428.png)
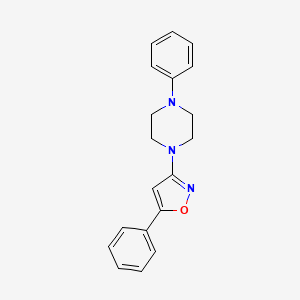
![2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-methylpyrimidin-4(3H)-one](/img/structure/B14359440.png)
![2-[(Methanesulfonyl)(methyl)amino]benzene-1-sulfonamide](/img/structure/B14359443.png)
